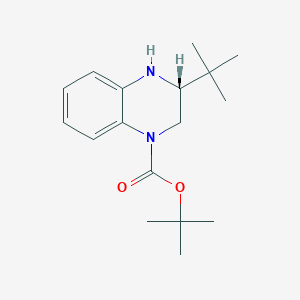

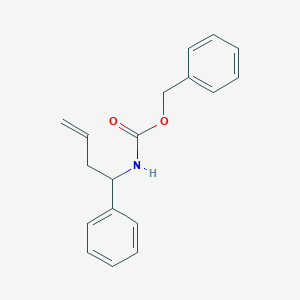

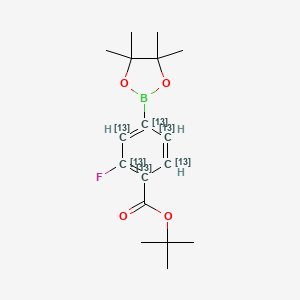

![molecular formula C21H23ClN4O B2536157 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine CAS No. 860784-30-1](/img/structure/B2536157.png)

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and psychoactive drugs . The molecule also includes a 1,2,4-oxadiazole ring, which is known for its wide spectrum of biological activities .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. The structure of this compound, as suggested by its name, includes a piperazine ring and a 1,2,4-oxadiazole ring. These rings are connected by a methylene (-CH2-) group .

Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups. The piperazine ring is known to undergo reactions with various electrophiles, and the oxadiazole ring can participate in nucleophilic substitution reactions .

Applications De Recherche Scientifique

Synthesis and Metabolic Pathways

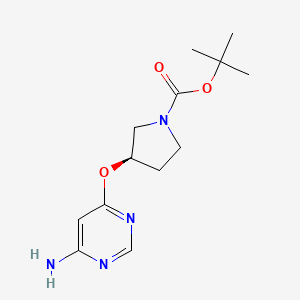

Research into the metabolic pathways of arylpiperazine derivatives, which are structurally related to the compound , has shown that these compounds undergo extensive pre-systemic and systemic metabolism. This includes CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, which is the target site of most arylpiperazine derivatives. This exploration of metabolism pathways is crucial for understanding the pharmacological actions and potential side effects of these compounds (Caccia, 2007).

Pharmacological Activities and Therapeutic Potential

Various studies have highlighted the therapeutic potential of piperazine and oxadiazole derivatives, including those structurally related to the mentioned compound. These studies show:

The potential of piperazine derivatives in treating conditions like depression, psychosis, anxiety, and particularly their activity against Mycobacterium tuberculosis. Notably, piperazine is a versatile scaffold in numerous marketed drugs with diverse pharmacological activities (Girase et al., 2020).

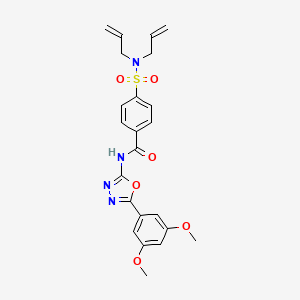

The significance of the oxadiazole ring, particularly 1,3,4-oxadiazole, in synthesizing new drug candidates. These rings are noted for their widespread biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Oxadiazole derivatives are recognized for their potential as a core structure in the development of new therapeutic agents with varied biological activities (Bala et al., 2010).

Research progress in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, showcasing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This emphasizes the biological relevance of oxadiazole derivatives in the medicinal chemistry field, providing a basis for future drug development (Wang et al., 2022).

Orientations Futures

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its potential biological activities, and assessment of its safety and hazards. Such research could contribute to the development of new pharmaceuticals or other useful products .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O/c1-15-4-3-5-16(2)20(15)26-12-10-25(11-13-26)14-19-23-21(24-27-19)17-6-8-18(22)9-7-17/h3-9H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHYISUSSVTYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536074.png)

![2-(2-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2536076.png)

![N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2536077.png)

![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)

![3-(1H-Pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B2536085.png)

![N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide](/img/structure/B2536087.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2536090.png)

![Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2536093.png)

![N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2536097.png)